molecular formula C20H32O2 B090866 (1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol CAS No. 16394-67-5

(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol

Cat. No. B090866
CAS RN: 16394-67-5
M. Wt: 304.5 g/mol
InChI Key: WRYOVWSDXQDZLV-OQPODDBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol, commonly known as “maitotoxin”, is a naturally occurring toxin found in certain species of dinoflagellates. It is considered to be one of the most potent marine toxins known to date, with lethal effects on a variety of aquatic organisms, including fish, mollusks, and crustaceans. Despite its toxicity, maitotoxin has been the subject of extensive scientific research due to its unique chemical structure and potential pharmacological applications.

Mechanism Of Action

Maitotoxin exerts its toxic effects by disrupting the function of cell membranes, specifically by forming pores that allow the uncontrolled influx of calcium ions into cells. This leads to a cascade of events that ultimately results in cell death. The exact mechanism by which maitotoxin forms these pores is still not fully understood, but it is believed to involve the interaction of the toxin with specific membrane lipids and proteins.

Biochemical And Physiological Effects

Maitotoxin has been shown to have a wide range of biochemical and physiological effects on cells and organisms. In addition to its ability to disrupt calcium signaling pathways, maitotoxin has been shown to induce oxidative stress, activate inflammatory pathways, and modulate the function of ion channels and transporters. These effects have been studied in a variety of cell types and animal models, and have led to the investigation of maitotoxin as a potential therapeutic agent for the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using maitotoxin in laboratory experiments is its potency and specificity for calcium channels. This makes it a useful tool for studying the role of calcium signaling pathways in various biological processes. However, the extreme toxicity of maitotoxin also presents a significant limitation, as it can be difficult to work with and requires specialized handling and safety precautions.

Future Directions

There are several potential future directions for research on maitotoxin. One area of interest is the development of maitotoxin-based therapies for the treatment of cancer and other diseases. Another potential direction is the investigation of maitotoxin as a tool for studying the role of calcium signaling pathways in neurodegenerative disorders such as Alzheimer’s disease. Additionally, further studies are needed to fully understand the mechanism by which maitotoxin forms pores in cell membranes, which could lead to the development of new drugs that target this process.

Synthesis Methods

Maitotoxin is a complex molecule that is difficult to synthesize in the laboratory. The first total synthesis of maitotoxin was achieved in 1995 by Kishi and co-workers, using a convergent synthetic strategy that involved the assembly of three major fragments. Since then, several other synthetic approaches have been developed, including a biomimetic total synthesis that mimics the biosynthetic pathway of maitotoxin in dinoflagellates.

Scientific Research Applications

Maitotoxin has been the subject of extensive scientific research due to its unique chemical structure and potential pharmacological applications. It has been shown to have a wide range of biological activities, including the ability to activate voltage-gated calcium channels, induce membrane permeabilization, and modulate ion channel function. These properties have led to the investigation of maitotoxin as a potential tool for studying calcium signaling pathways, as well as a potential therapeutic agent for the treatment of certain diseases, such as cancer and neurodegenerative disorders.

properties

CAS RN

16394-67-5

Product Name

(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol

InChI

InChI=1S/C20H32O2/c1-18-9-8-15-13(14(18)6-7-16(18)21)5-4-12-10-20(3)17(22-20)11-19(12,15)2/h12-17,21H,4-11H2,1-3H3/t12-,13-,14-,15-,16-,17-,18-,19-,20+/m0/s1

InChI Key

WRYOVWSDXQDZLV-OQPODDBKSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C[C@H]5[C@@](C4)(O5)C)C

SMILES

CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)(O5)C)C

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)(O5)C)C

synonyms

2β,3β-Epoxy-3-methyl-5α-androstan-17β-ol

Origin of Product

United States

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